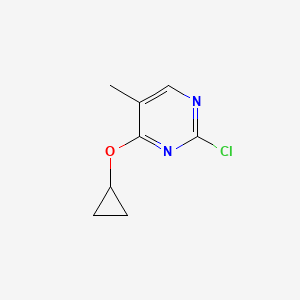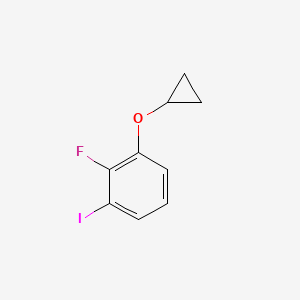
1-Cyclopropoxy-2-fluoro-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-2-fluoro-3-iodobenzene is an organic compound with the molecular formula C9H8FIO and a molecular weight of 278.06 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an iodine atom attached to a benzene ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-Cyclopropoxy-2-fluoro-3-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that contains the desired substituents.
Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Iodination: The iodine atom is introduced using iodinating agents like iodine monochloride or N-iodosuccinimide.
Chemical Reactions Analysis
1-Cyclopropoxy-2-fluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, where the iodine atom is replaced by a carbon-carbon bond.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclopropoxy-2-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-2-fluoro-3-iodobenzene is not well-documented. its reactivity is primarily influenced by the presence of the iodine atom, which can undergo oxidative addition in metal-catalyzed reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-Cyclopropoxy-2-fluoro-3-iodobenzene can be compared with other halogenated benzene derivatives:
1-Cyclopropoxy-3-fluoro-2-iodobenzene: Similar in structure but with different positions of the substituents.
Fluorobenzene: Contains only a fluorine atom attached to the benzene ring.
Iodobenzene: Contains only an iodine atom attached to the benzene ring.
The uniqueness of this compound lies in the combination of the cyclopropoxy, fluorine, and iodine substituents, which impart distinct reactivity and properties .
Properties
Molecular Formula |
C9H8FIO |
|---|---|
Molecular Weight |
278.06 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C9H8FIO/c10-9-7(11)2-1-3-8(9)12-6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
TVKALHLQLWQVLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate](/img/structure/B13556413.png)
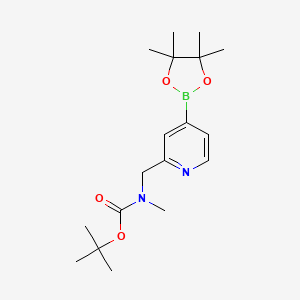
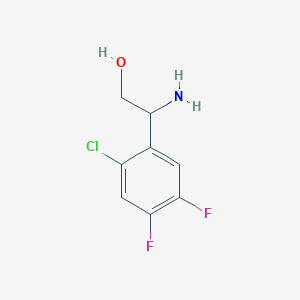
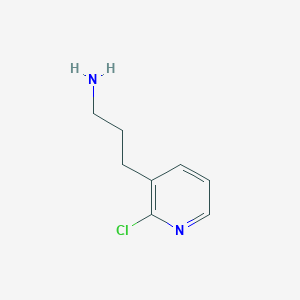
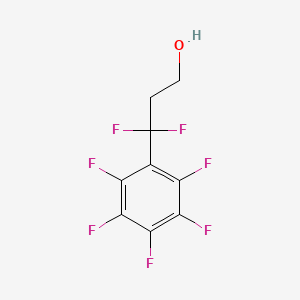

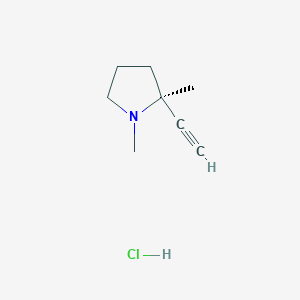
![4,7-Dioxa-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),9,15-tetraen-13-amine;dihydrochloride](/img/structure/B13556459.png)

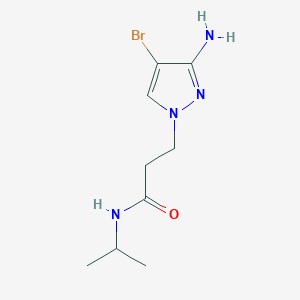
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13556476.png)

